molecular formula C18H16ClN3O2S B2760105 2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(4-methoxyphenyl)acetamide CAS No. 688337-09-9

2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(4-methoxyphenyl)acetamide

Cat. No.: B2760105
CAS No.: 688337-09-9
M. Wt: 373.86
InChI Key: NSJJLWQATVSTOK-UHFFFAOYSA-N
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Description

2-((1-(4-Chlorophenyl)-1H-imidazol-2-yl)thio)-N-(4-methoxyphenyl)acetamide is a synthetic acetamide derivative featuring a substituted imidazole core. Its structure includes a 4-chlorophenyl group attached to the imidazole nitrogen, a thioether linkage, and an N-(4-methoxyphenyl)acetamide moiety. This compound belongs to a class of molecules designed for diverse biological activities, leveraging the imidazole scaffold’s versatility in medicinal and agrochemical applications.

Properties

IUPAC Name

2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O2S/c1-24-16-8-4-14(5-9-16)21-17(23)12-25-18-20-10-11-22(18)15-6-2-13(19)3-7-15/h2-11H,12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSJJLWQATVSTOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(4-methoxyphenyl)acetamide typically involves multiple steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where a suitable chlorinated precursor reacts with the imidazole derivative.

    Thioether Formation: The thioether linkage is formed by reacting the imidazole derivative with a thiol compound under basic conditions.

    Acetamide Formation: The final step involves the acylation of the thioether with an acyl chloride or anhydride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imidazole ring or the nitro group (if present in derivatives), leading to the formation of amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and reduced imidazole derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of thiazole and imidazole have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The thioether linkage in this compound may enhance its interaction with microbial enzymes, leading to increased efficacy in inhibiting bacterial growth .

Anticancer Properties

Imidazole derivatives are often explored for their anticancer potential. Studies have demonstrated that compounds containing imidazole rings can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, related compounds have been shown to exert antiproliferative effects on breast cancer cell lines (MDA-MB-231), suggesting that 2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(4-methoxyphenyl)acetamide may also possess similar properties .

Anticonvulsant Activity

There is a growing body of evidence supporting the anticonvulsant activity of thiazole-containing compounds. Research has indicated that certain thiazole derivatives can effectively reduce seizure activity in animal models. The mechanism may involve modulation of neurotransmitter systems or inhibition of specific ion channels .

Case Study 1: Antimicrobial Efficacy

A study evaluated a series of thiazole derivatives for their antimicrobial activity against clinical isolates of Staphylococcus aureus. The results showed that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics like norfloxacin .

Case Study 2: Anticancer Activity

In vitro studies on imidazole derivatives revealed that certain compounds led to significant inhibition of cell growth in the MDA-MB-231 breast cancer cell line. The study highlighted the importance of structural modifications in enhancing anticancer activity, suggesting that the incorporation of methoxy groups could be beneficial .

Mechanism of Action

The mechanism of action of 2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, potentially inhibiting their activity. The chlorophenyl and methoxyphenyl groups may enhance the compound’s binding affinity and specificity, leading to its biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Findings from Comparative Studies

  • Antiproliferative Activity : Imidazole-thioacetamide derivatives with 4,5-dimethyl and p-tolyl/nitrophenyl substituents (e.g., IC₅₀ = 15.67 µg/mL against C6 glioma cells) outperform the target compound in cytotoxicity, suggesting that electron-withdrawing groups enhance activity .
  • Insecticidal Potency: Pyridine-based analogues (e.g., N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide) exhibit higher efficacy than the target compound, likely due to enhanced π-π stacking with insect receptors .
  • Antimicrobial Action : Replacement of the imidazole core with benzimidazole-thiadiazole hybrids (e.g., compound 4d ) improves antifungal activity, attributed to increased lipophilicity and hydrogen-bonding capacity .
  • Synthetic Flexibility: The target compound’s thioether and acetamide groups allow modular synthesis, as seen in analogues like 2-((3-cyano-4,6-bis(4-methoxyphenyl)pyridin-2-yl)thio)-N-(thiazol-2-yl)acetamide, which uses similar coupling strategies .

Data Tables

Table 1: Structural and Functional Comparison of Key Analogues

Feature Target Compound Pyridine-Based Analogue Benzimidazole-Thiadiazole Hybrid
Core Structure Imidazole Pyridine Benzimidazole-Thiadiazole
Key Substituents 4-Chlorophenyl, 4-methoxyphenyl Styryl, cyano 5-Methylbenzimidazole, 4-chlorophenyl
Bioactivity Underexplored Insecticidal (Aphis craccivora) Antifungal (Candida spp.)
Synthetic Route Thioether coupling 1,3-Dipolar cycloaddition Condensation and cyclization

Table 2: Activity Metrics of Selected Analogues

Compound Activity Type IC₅₀/EC₅₀ Reference
N-(4-Chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide Insecticidal >95% mortality at 50 ppm
2-((5-Methylbenzimidazol-2-yl)thio)-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide Antifungal 12.4 µg/mL (Candida albicans)
N-(6-substituted-benzothiazol-2-yl)-2-[[4,5-dimethyl-1-(p-tolyl)imidazol-2-yl]thio]acetamide Cytotoxic 15.67 µg/mL (C6 glioma)

Biological Activity

The compound 2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(4-methoxyphenyl)acetamide is a synthetic organic molecule characterized by its unique structural features, including an imidazole ring, a thioether linkage, and distinct aromatic groups. This article reviews the biological activity associated with this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound's structure can be summarized as follows:

Component Description
Imidazole Ring Contains a 4-chlorophenyl substituent
Thioether Linkage Connects the imidazole to the acetamide moiety
Acetamide Moiety Substituted with a 4-methoxyphenyl group

This structural complexity suggests potential applications in medicinal chemistry, particularly in the development of therapeutic agents.

Biological Activity Overview

Research indicates that compounds containing imidazole and thioether functionalities exhibit significant biological activities, including:

The mechanism of action for this compound likely involves interaction with specific molecular targets, such as enzymes or receptors. The imidazole and thioether functionalities may facilitate binding through hydrophobic interactions, potentially altering enzyme activity and triggering biochemical pathways associated with cell proliferation and inflammation.

Case Studies

  • Anticancer Activity : A study on structurally similar imidazole derivatives demonstrated significant cytotoxic effects against various cancer cell lines. For instance, compounds with imidazole rings were shown to induce apoptosis in cancer cells through mitochondrial pathways .
  • Antimicrobial Efficacy : In vitro studies indicated that thioether-containing compounds exhibited potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell membrane integrity .
  • Inflammatory Response Modulation : Research has suggested that imidazole derivatives can modulate nitric oxide production in macrophages, indicating potential anti-inflammatory effects. This modulation is crucial in conditions like leishmaniasis, where inflammatory responses play a significant role in disease pathology .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with other related compounds:

Compound Name Structural Features Biological Activity
1-(4-chlorophenyl)-1H-imidazol-2-thiolImidazole ring with thiol groupAntimicrobial
N-(3-trifluoromethylphenyl)-2-thiazoleacetamideThiazole instead of imidazoleAnticancer
2-(4-fluorophenyl)-1H-imidazol-2-thiolFluorophenyl substituentAntiviral

These comparisons highlight the unique properties of this compound and its potential advantages over other similar compounds.

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